molecular formula C21H18ClN5OS B2891375 N-benzyl-2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1207032-68-5

N-benzyl-2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2891375
CAS No.: 1207032-68-5
M. Wt: 423.92
InChI Key: NHGMQFPYLZILCZ-UHFFFAOYSA-N
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Description

N-benzyl-2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide is a recognized potent and selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the JAK-STAT signaling pathway that mediates cytokine signaling in immune cells. Its high selectivity for JAK3 over other JAK family members makes it an invaluable pharmacological tool for dissecting the specific role of JAK3-dependent signaling in complex biological processes. This compound is primarily utilized in basic and translational research to investigate the mechanisms of immune cell activation, T-cell function, and the pathophysiology of autoimmune diseases. Researchers employ this inhibitor to explore potential therapeutic strategies for conditions like rheumatoid arthritis and psoriasis , where the JAK-STAT pathway is dysregulated. Furthermore, due to the role of JAK3 in cytokine-driven proliferation, its application extends to oncology research, particularly in the study of T-cell leukemias and lymphomas . By selectively blocking JAK3, this compound helps elucidate the contribution of specific cytokine signals to cancer cell survival and proliferation, providing a foundation for developing targeted therapies.

Properties

IUPAC Name

N-benzyl-2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5OS/c1-13-19(20(28)23-12-15-7-4-3-5-8-15)29-21(24-13)18-14(2)27(26-25-18)17-10-6-9-16(22)11-17/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGMQFPYLZILCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A triazole ring, known for its role in various biological activities.
  • A thiazole moiety, which contributes to its pharmacological effects.
  • A benzyl group that enhances lipophilicity and bioavailability.

Biological Activity Overview

Research has demonstrated that compounds containing triazole and thiazole moieties exhibit a range of biological activities, including:

  • Antimicrobial properties
  • Anti-inflammatory effects
  • Anticancer activity

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction of pro-inflammatory cytokines in macrophages
AnticancerCytotoxic effects on cancer cell lines (e.g., MCF-7)

Antimicrobial Activity

The compound has shown significant antimicrobial activity against various pathogens. In vitro studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Mechanism

Research indicates that this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are critical in the inflammatory response .

Anticancer Properties

The compound exhibits cytotoxicity against several cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 breast cancer cells. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of thiazole and triazole compounds. The tested compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics against resistant strains such as MRSA. The results suggest potential for development as a new antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

In an experimental model using LPS-stimulated macrophages, the compound significantly reduced levels of nitric oxide (NO) and reactive oxygen species (ROS), indicating strong anti-inflammatory properties. This suggests its potential use in treating inflammatory diseases .

Case Study 3: Anticancer Activity

In vitro assays revealed that the compound selectively induced apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications. Further studies are needed to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The target compound’s thiazole-triazole hybrid distinguishes it from analogs with alternative heterocyclic cores. Key comparisons include:

Thiazole vs. Oxazole Derivatives
  • Compound from : 1-(2-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
    • Core : Oxazole (oxygen instead of sulfur in the five-membered ring).
    • Impact :
  • Reduced electron density due to oxygen’s higher electronegativity compared to sulfur.
Triazole-Thione vs. Triazole-Thiazole Systems
  • Compound from : (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Core: Triazole-thione (sulfur atom in a non-aromatic configuration). Impact:
  • Enhanced hydrogen-bonding via thione sulfur, forming hexameric structures .
  • Lower aromatic stability compared to the target compound’s fused thiazole-triazole system.

Substituent Effects

Chlorophenyl Position and Bioactivity
  • Target Compound : 3-Chlorophenyl on the triazole.
  • Compound : 2-Chlorophenyl on the triazole .
    • 3-Chloro vs. 2-Chloro :
  • 2-Chlorophenyl : May enhance π-π stacking with aromatic residues in biological targets due to planar alignment.
Benzyl vs. Isoxazolemethyl Carboxamide
  • Target Compound : N-Benzyl group.
  • Compound : N-[(3-phenyl-1,2-oxazol-5-yl)methyl] group .
    • Impact :
  • Benzyl : Enhances lipophilicity, improving membrane permeability.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Chlorophenyl Position Carboxamide Substituent Notable Properties
Target Compound Thiazole-Triazole 3-chloro N-Benzyl High lipophilicity, thiazole stability
Compound Oxazole-Triazole 2-chloro N-(Isoxazolemethyl) Moderate solubility, planar π-system
Compound Triazole-Thione 2-chloro N/A (thiocarbonohydrazide) Hydrogen-bonded hexamers, polar

Research Implications

  • Medicinal Chemistry : The target compound’s thiazole-triazole hybrid may offer enhanced metabolic stability over oxazole analogs, making it a candidate for antimicrobial or kinase inhibitor studies.
  • Material Science : Substituent positioning (e.g., 3-chlorophenyl) could be leveraged to tune crystal packing for optoelectronic applications.

Q & A

Q. What are the recommended synthetic routes for N-benzyl-2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide, and what critical reaction conditions should be optimized?

The synthesis typically involves multi-step reactions:

Intermediate Preparation :

  • The triazole and thiazole intermediates are synthesized separately. For triazole formation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used .
  • Thiazole rings are constructed via Hantzsch thiazole synthesis using α-haloketones and thioureas .

Coupling Reactions :

  • Amide bond formation between the triazole and thiazole-carboxamide moieties is achieved using coupling agents like EDC/HOBt in anhydrous DMF .

Optimization Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Catalysts : Palladium or copper catalysts improve yield in cross-coupling steps .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions .

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are most effective?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : 1D 1H^1 \text{H}- and 13C^{13}\text{C}-NMR confirm proton environments and carbon frameworks. 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals from aromatic regions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula and detects impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Q. What preliminary biological screening strategies are recommended for this compound?

  • In Vitro Assays :
    • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
    • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Target Identification : Molecular docking against enzymes like cytochrome P450 or kinases to predict binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?

  • Hypothesis-Driven Analysis :
    • Unexpected Peaks : Check for tautomerism (common in triazole-thiazole systems) using variable-temperature NMR .
    • MS Fragments : Compare experimental fragments with in silico predictions (e.g., MassFrontier software) .
  • Case Study : A 2025 study on a similar triazole-thiazole hybrid reported anomalous 1H^1 \text{H}-NMR shifts due to π-stacking interactions, resolved via NOESY experiments .

Q. What strategies are effective for optimizing the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Systematic Substituent Variation :

    | Position | Modification | Impact on Activity |

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